
N-(5-chloro-2-methylphenyl)methanesulfonamide
Overview
Description
N-(5-Chloro-2-methylphenyl)methanesulfonamide (CAS: 196875-84-0) is a sulfonamide derivative with the molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.69 g/mol . The compound features a methanesulfonyl group (-SO₂CH₃) attached to a substituted phenyl ring bearing a chlorine atom at the 5-position and a methyl group at the 2-position. It is commonly utilized as a pharmaceutical intermediate and in synthetic organic chemistry due to its structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)methanesulfonamide typically involves the reaction of 5-chloro-2-methylaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The nitro group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Physicochemical Properties:
- Monoisotopic mass: 219.007 g/mol
- Solubility : Likely moderate in organic solvents (e.g., dichloromethane, acetone) due to the hydrophobic phenyl and methyl groups.
- Stability : Stable under standard storage conditions (room temperature, inert atmosphere) .
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogen and Alkyl Substituents
N-(5-Chloro-2-fluorophenyl)methanesulfonamide (CAS: 1256633-26-7) Substituents: 5-chloro, 2-fluoro. Applications: Pharmaceutical intermediate analyzed via LCMS, NMR, and FTIR .
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Substituents: 5-chloro, 2-methoxy; benzenesulfonyl group (-SO₂C₆H₅). Key differences: The bulkier benzenesulfonyl group may reduce solubility but improve thermal stability. Synthesis: Reacting benzenesulfonyl chloride with 5-chloro-2-methoxyaniline (71% yield) . Biological activity: Exhibits anti-malarial and anti-convulsant properties .
Hydroxy and Acyl Substituents
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide (CAS: 1262010-41-2)
- Substituents : 5-chloro, 2-hydroxy; benzamide moiety.
- Key differences : The hydroxy group enables hydrogen bonding, improving solubility. The benzamide structure may enhance interactions with biological targets like enzymes .
Variations in the Sulfonamide Group
N-(5-Chloro-2-methylphenyl)benzenesulfonamide (CAS: 6630-71-3) Sulfonamide group: Benzenesulfonyl (-SO₂C₆H₅) vs. methanesulfonyl (-SO₂CH₃). Applications: Used in pesticide and pharmaceutical synthesis .
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride Sulfonamide group: Naphthalenesulfonyl (-SO₂C₁₀H₇) with an aminopropyl chain. Key differences: Extended aromatic system (naphthalene) enhances π-π stacking interactions, relevant in receptor binding .
Complex Derivatives with Additional Functional Groups
N-(5-Chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide (CAS: 756838-78-5) Structure: Combines acetamide and ethyl-(4-methylphenyl)sulfonyl groups.
Table 1: Structural and Property Comparison
Biological Activity
N-(5-chloro-2-methylphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and various studies highlighting its biological effects.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C₉H₁₀ClN₁O₂S
- Molecular Weight : 221.70 g/mol
- Functional Groups : Contains a sulfonamide group (-SO₂NH₂) and a chloro-substituted aromatic ring.
The primary mechanism of action for this compound involves its ability to interact with specific enzymes and proteins within biological systems:
- Enzyme Inhibition : This compound can inhibit various enzymes by binding to their active sites, which blocks their activity. This characteristic is particularly relevant in the context of anti-inflammatory and antimicrobial effects.
- Biochemical Probes : It serves as a biochemical probe to study enzyme functions, thereby aiding in understanding metabolic pathways and disease mechanisms.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies indicate that it can effectively inhibit the growth of several bacterial strains. For instance, it was tested against common pathogens and exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in various biological assays, making it a candidate for further investigation in inflammatory disease treatments.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Metabolism Study :
- HMG-CoA Reductase Inhibition :
- Toxicological Studies :
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)methanesulfonamide, and how can purity be ensured?
Methodological Answer: A typical synthesis involves reacting methanesulfonyl chloride with 5-chloro-2-methylaniline under basic conditions (e.g., aqueous Na₂CO₃) at room temperature. Key steps include:
- Stoichiometry: Use a 1:1 molar ratio of methanesulfonyl chloride to the aniline derivative.
- Purification: Recrystallize the crude product from methanol to achieve high purity (e.g., 71% yield as reported for analogous sulfonamides) .
- Purity Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–3.1 ppm for CH₃SO₂). The sulfonamide NH signal may appear as a broad peak at δ ~5–6 ppm .
- IR: Confirm sulfonamide group via S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry: Use ESI-MS to observe the molecular ion peak at m/z 219.69 (C₈H₁₀ClNO₂S⁺) .
Q. What crystallization strategies improve single-crystal X-ray diffraction (SC-XRD) data quality for structural validation?
Methodological Answer:
- Solvent Selection: Slow evaporation of methanol or methanol/water mixtures promotes crystal growth.
- Data Collection: Use a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
- Refinement: Employ SHELXL for structure solution and refinement, ensuring R-factor < 0.05 .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity of this compound?
Methodological Answer:
- Quantum-Chemical Calculations: Optimize geometry using PM6 semi-empirical methods in water solvent. Calculate frontier molecular orbitals (HOMO/LUMO) to predict UV-Vis absorption bands and reactivity .
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on sulfonamide’s hydrogen-bonding capacity .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
- Validation Tools: Use PLATON/CHECKCIF to flag outliers in bond lengths/angles. Address thermal motion artifacts by refining anisotropic displacement parameters.
- Data-to-Parameter Ratio: Ensure a ratio > 15:1 (e.g., 18.8:1 as in analogous structures) to avoid overfitting .
- Visualization: Generate ORTEP-3 diagrams to inspect electron density maps and validate hydrogen bonding networks .
Q. How can structure-activity relationships (SAR) guide biological testing of this sulfonamide?
Methodological Answer:
- Functional Group Modifications: Compare bioactivity with derivatives (e.g., methoxy vs. methyl substituents) to assess steric/electronic effects.
- Assay Design: Conduct enzyme inhibition assays (e.g., carbonic anhydrase) using fluorescence-based protocols. IC₅₀ values can correlate sulfonamide’s electron-withdrawing properties .
Q. What are the challenges in analyzing non-covalent interactions (e.g., π-stacking) in the crystal lattice?
Methodological Answer:
- Hirshfeld Surface Analysis: Use CrystalExplorer to quantify intermolecular contacts (e.g., C–H···O, π–π interactions).
- Packing Diagrams: Generate Mercury (CCDC) visualizations to identify slip-stacked aromatic rings (distance ~3.5–4.0 Å) .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-3-4-7(9)5-8(6)10-13(2,11)12/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOOIJGAUZIHTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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